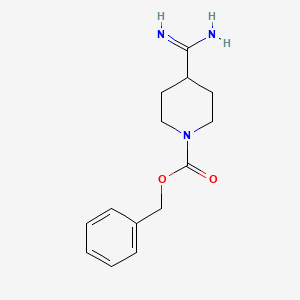

苄基4-氨基甲酰基哌啶-1-羧酸酯

描述

科学研究应用

合成中的电化学氧化

苄基4-氨基甲酰基哌啶-1-羧酸酯在电化学氧化领域有应用。Rafiee等人(2018年)的研究展示了一种电催化方法,将初级醇和醛氧化为相应的羧酸,这对于合成类似左乙拉西坦(用于治疗癫痫)等化合物至关重要。这种方法具有广泛的适用性,包括苄基、脂肪族和杂环底物 (Rafiee et al., 2018)。

制药中间体的合成

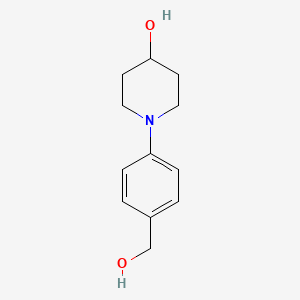

Campbell等人(2009年)描述了与苄基4-氨基甲酰基哌啶-1-羧酸酯相关的化合物的对映选择性合成,这对于开发有效的CCR2拮抗剂至关重要。这种合成在制造针对炎症性疾病的药物方面具有重要应用 (Campbell et al., 2009)。

药物合成中的光羧化

Meng等人(2019年)研究了将sp3杂化的C-H键与CO2羧化的方法,这种方法用于将苄基C-H键转化为2-芳基丙酸。这种无金属过程被应用于合成多种药物,表明其在制药制造中的相关性 (Meng et al., 2019)。

醇的动力学分辨

Shiina和Nakata(2007年)开发了一种通过对消旋二级苄基醇进行动力学分辨来产生光学活性羧酸酯的方法。这个过程对于生成手性化合物至关重要,在各种制药应用中具有重要意义 (Shiina & Nakata, 2007)。

制备和反应研究

Ibenmoussa等人(1998年)专注于1-苄基-2,4-哌啶二酮-3-羧酸衍生物的制备和反应研究,说明了它们在合成具有药理学兴趣的化合物中的重要性,特别是在治疗肝病方面 (Ibenmoussa et al., 1998)。

作用机制

Biochemical Pathways

The biochemical pathways affected by Benzyl 4-carbamimidoylpiperidine-1-carboxylate are currently unknown

Result of Action

The molecular and cellular effects of Benzyl 4-carbamimidoylpiperidine-1-carboxylate’s action are currently unknown . More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

生化分析

Biochemical Properties

Benzyl 4-carbamimidoylpiperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The nature of this interaction involves the inhibition of acetylcholinesterase, which can lead to increased levels of acetylcholine and prolonged neurotransmission.

Cellular Effects

Benzyl 4-carbamimidoylpiperidine-1-carboxylate influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the P2Y12 receptor, which is involved in platelet aggregation . This modulation can impact cell signaling pathways related to thrombosis and hemostasis. Additionally, Benzyl 4-carbamimidoylpiperidine-1-carboxylate can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Benzyl 4-carbamimidoylpiperidine-1-carboxylate involves its binding interactions with specific biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, Benzyl 4-carbamimidoylpiperidine-1-carboxylate can modulate the activity of the P2Y12 receptor by binding to its allosteric site, leading to altered receptor function and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 4-carbamimidoylpiperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 4-carbamimidoylpiperidine-1-carboxylate remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling, which may have implications for cellular function and viability.

Dosage Effects in Animal Models

The effects of Benzyl 4-carbamimidoylpiperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit acetylcholinesterase and modulate P2Y12 receptor activity without causing significant adverse effects . At higher doses, Benzyl 4-carbamimidoylpiperidine-1-carboxylate may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Benzyl 4-carbamimidoylpiperidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, Benzyl 4-carbamimidoylpiperidine-1-carboxylate can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Benzyl 4-carbamimidoylpiperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation . Once inside the cell, Benzyl 4-carbamimidoylpiperidine-1-carboxylate can interact with binding proteins that influence its localization and distribution within different cellular compartments.

Subcellular Localization

Benzyl 4-carbamimidoylpiperidine-1-carboxylate exhibits specific subcellular localization patterns that can affect its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This subcellular localization can influence the compound’s efficacy and impact on cellular processes.

属性

IUPAC Name |

benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXCTYJVTHUYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654276 | |

| Record name | Benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-25-7 | |

| Record name | Phenylmethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

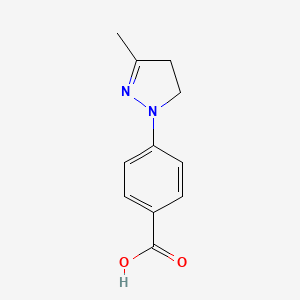

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)

![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)

![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)

![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)